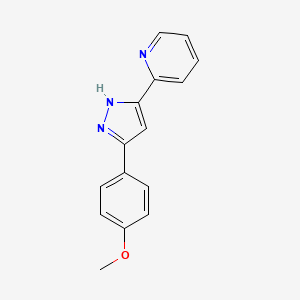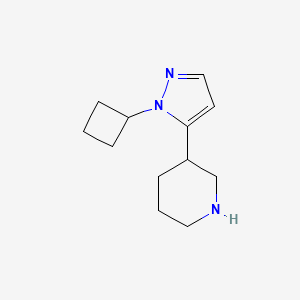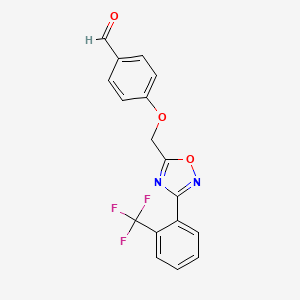
Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-méthylpyrrolidine-1-carboxylate de benzyle : est un composé chimique de formule moléculaire C13H18N2O2. Il s'agit d'un dérivé de la pyrrolidine, un hétérocycle à cinq chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-amino-4-méthylpyrrolidine-1-carboxylate de benzyle implique généralement la réaction de la 3-amino-4-méthylpyrrolidine avec le chloroformate de benzyle. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions réactionnelles impliquent généralement l'agitation des réactifs à température ambiante pendant plusieurs heures jusqu'à ce que la réaction soit terminée.
Méthodes de production industrielle
Dans un contexte industriel, la production du 3-amino-4-méthylpyrrolidine-1-carboxylate de benzyle peut être mise à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions réactionnelles pour garantir un rendement et une pureté maximum. L'utilisation de systèmes automatisés pour le mélange et le contrôle de la température peut encore améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-amino-4-méthylpyrrolidine-1-carboxylate de benzyle peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former un groupe nitro.
Réduction : Le groupe carboxylate peut être réduit pour former un alcool.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution peuvent être effectuées en utilisant divers nucléophiles en conditions basiques ou acides.
Principaux produits formés
Oxydation : Formation de dérivés nitro.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Le 3-amino-4-méthylpyrrolidine-1-carboxylate de benzyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Il peut être utilisé dans l'étude des interactions enzyme-substrat et de la liaison protéine-ligand.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-amino-4-méthylpyrrolidine-1-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec les protéines, tandis que le groupe benzyle peut s'engager dans des interactions hydrophobes. Ces interactions peuvent moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidine : Le composé parent, un simple cycle à cinq chaînons contenant de l'azote.
Pyrrolizines : Composés avec un cycle pyrrolidine fusionné.
Pyrazoles : Cycles à cinq chaînons contenant deux atomes d'azote.
Unicité
Le 3-amino-4-méthylpyrrolidine-1-carboxylate de benzyle est unique en raison de la présence d'un groupe amino et d'un groupe ester benzyle, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl 3-amino-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-7-15(8-12(10)14)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3 |
Clé InChI |
ZSIMEKCEGXWPDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780639.png)





![2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780680.png)



![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)

![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)
